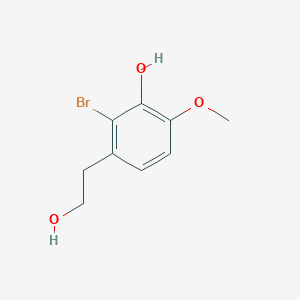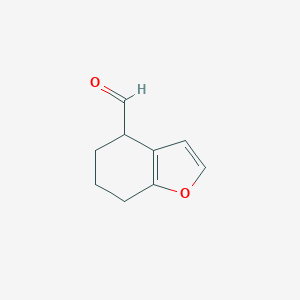
Substance P (6-11), glu(6)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Substance P (6-11), glu(6)- is a neuropeptide that plays a crucial role in the transmission of pain signals in the nervous system. It is a fragment of the larger peptide substance P, which is found in the nerve fibers of the central and peripheral nervous systems. Substance P (6-11), glu(6)- has been the subject of extensive scientific research due to its potential therapeutic applications in pain management and other neurological disorders.
作用机制
Substance P (Substance P (6-11), glu(6)-), glu(6)- exerts its effects by binding to the neurokinin-1 (NK1) receptor, which is expressed in the central and peripheral nervous systems. Activation of the NK1 receptor leads to the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. By blocking the NK1 receptor, substance P (Substance P (6-11), glu(6)-), glu(6)- can reduce the transmission of pain signals and alleviate pain.
Biochemical and Physiological Effects:
In addition to its analgesic effects, substance P (Substance P (6-11), glu(6)-), glu(6)- has been shown to have a range of biochemical and physiological effects. These include modulation of immune function, regulation of blood pressure and heart rate, and modulation of gastrointestinal function. Substance P (Substance P (6-11), glu(6)-), glu(6)- may also play a role in the regulation of mood and behavior.
实验室实验的优点和局限性
One of the main advantages of substance P (Substance P (6-11), glu(6)-), glu(6)- for lab experiments is its high potency and specificity for the NK1 receptor. This allows researchers to study the effects of blocking the NK1 receptor in a controlled and precise manner. However, one limitation of substance P (Substance P (6-11), glu(6)-), glu(6)- is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
未来方向
There are several potential future directions for research on substance P (Substance P (6-11), glu(6)-), glu(6)-. One area of interest is the development of novel analgesic agents based on substance P (Substance P (6-11), glu(6)-), glu(6)- or related peptides. Another area of interest is the investigation of the role of substance P (Substance P (6-11), glu(6)-), glu(6)- in the regulation of mood and behavior, and its potential use in the treatment of mood disorders. Finally, further research is needed to elucidate the long-term effects of substance P (Substance P (6-11), glu(6)-), glu(6)- on immune function, gastrointestinal function, and other physiological processes.
合成方法
Substance P (Substance P (6-11), glu(6)-), glu(6)- can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification of the final product. The process is highly efficient and can be used to produce large quantities of pure substance P (Substance P (6-11), glu(6)-), glu(6)- for research purposes.
科学研究应用
Substance P (Substance P (6-11), glu(6)-), glu(6)- has been extensively studied for its potential therapeutic applications in pain management and other neurological disorders. It has been shown to exhibit analgesic effects in animal models of acute and chronic pain, and may also have anti-inflammatory properties. In addition, substance P (Substance P (6-11), glu(6)-), glu(6)- has been investigated for its potential use in the treatment of depression, anxiety, and other mood disorders.
属性
CAS 编号 |
123067-53-8 |
|---|---|
分子式 |
C36H51N7O8S |
分子量 |
741.9 g/mol |
IUPAC 名称 |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H51N7O8S/c1-22(2)18-27(35(50)41-26(32(38)47)16-17-52-3)40-30(44)21-39-34(49)28(19-23-10-6-4-7-11-23)43-36(51)29(20-24-12-8-5-9-13-24)42-33(48)25(37)14-15-31(45)46/h4-13,22,25-29H,14-21,37H2,1-3H3,(H2,38,47)(H,39,49)(H,40,44)(H,41,50)(H,42,48)(H,43,51)(H,45,46)/t25-,26-,27-,28-,29-/m0/s1 |
InChI 键 |
QUPMCECAIWKMMD-ZIUUJSQJSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)N |
其他 CAS 编号 |
123067-53-8 |
序列 |
EFFGLM |
同义词 |
6-Glu-substance P (6-11) 6-glutamic acid-substance P (6-11) substance P (6-11), Glu(6)- substance P (6-11), glutamic acid(6)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)



